N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide
Description
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxin moiety, an indoline ring, and a thiophene group. The compound’s synthesis typically involves coupling reactions between functionalized dihydrobenzo[d][1,4]dioxin and indoline-thiophene intermediates, though yields are often low (e.g., 7% in analogous syntheses) . Pharmacologically, its hybrid structure may combine the anti-inflammatory properties of dihydrobenzodioxin derivatives with the kinase or histone deacetylase (HDAC) inhibitory activity observed in indoline-thiophene analogs .
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S/c28-23(24(29)26-17-7-8-20-21(14-17)31-12-11-30-20)25-15-19(22-6-3-13-32-22)27-10-9-16-4-1-2-5-18(16)27/h1-8,13-14,19H,9-12,15H2,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYSKMPLJKDBPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC4=C(C=C3)OCCO4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a synthetic compound notable for its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a 2,3-dihydrobenzo[b][1,4]dioxin moiety linked to an oxalamide functional group. The presence of the indolin and thiophen groups enhances its potential interactions with biological targets. Its molecular formula is , and it has a molecular weight of approximately 375.4 g/mol .
Table 1: Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁N₃O₄S |
| Molecular Weight | 375.4 g/mol |
| CAS Number | 941932-39-4 |
Pharmacological Properties
Preliminary studies indicate that this compound may exhibit diverse biological activities, including:
- Anticancer Activity : Compounds containing the dihydrobenzo[b][1,4]dioxin moiety have been associated with anticancer properties. Research suggests that derivatives may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
- Enzyme Inhibition : In silico molecular docking studies have shown that the compound interacts favorably with enzymes such as alpha-glucosidase and acetylcholinesterase, indicating potential applications in treating metabolic disorders and neurodegenerative diseases .
The mechanisms underlying the biological activities of this compound may involve:
- Receptor Binding : The indolin and thiophen groups may facilitate binding to specific receptors involved in cell signaling pathways.
- Inhibition of Enzymatic Activity : The oxalamide group may enhance the compound's ability to inhibit key enzymes involved in disease processes.
Study on Anticancer Activity
A study investigated the cytotoxic effects of related compounds on various cancer cell lines (HeLa, BICR18, U87). The results showed significant cytotoxicity with IC50 values ranging from 93.7 µM to 322.8 µM across different compounds. Notably, compounds with similar structural features exhibited selective toxicity towards cancerous cells compared to normal cells .
Study on Enzyme Interaction
Research focused on the interaction of similar oxalamide derivatives with alpha-glucosidase revealed that modifications in structure could enhance binding affinity and selectivity. This suggests that this compound may be optimized for better therapeutic outcomes in metabolic disorders .
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Significant cytotoxicity against cancer cells |
| Enzyme Inhibition | Potential inhibition of alpha-glucosidase |
| Receptor Binding | Favorable interactions predicted via docking |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Features of Analogous Compounds
Structural Nuances and Implications
- Core Scaffold: Unlike thiazolidinone- or benzamide-based analogs (e.g., Compound 9m, Compound 3), the target compound employs an oxalamide linker, which may enhance binding flexibility and hydrogen-bond interactions with enzymatic pockets .
- Substituent Synergy : The dihydrobenzodioxin group is associated with anti-inflammatory effects (e.g., COX-2 inhibition in Compound 10 ), while the indoline-thiophene moiety is linked to HDAC inhibition (e.g., Compound 19’s HDAC1 IC50 = 2.5 nM ). This hybrid design may dual-target inflammatory and epigenetic pathways.
Pharmacological Performance
- In contrast, dihydrobenzodioxin-containing Compound 3 shows HDAC6 selectivity (IC50 = 8.3 nM) .
- Anti-inflammatory Activity : Dihydrobenzodioxin derivatives like Compound 10 exhibit COX-2 inhibition (72.6% at 10 μM), suggesting the target compound may share this profile .
Selectivity and Toxicity Considerations
- Thiophene-containing analogs (e.g., Compound 19) report moderate cytotoxicity (IC50 > 10 μM in normal cells), implying acceptable safety margins for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
